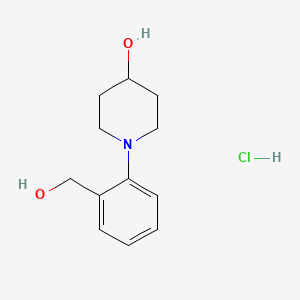

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Description

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position with a 2-hydroxymethylphenyl group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Key Properties:

- CAS No.: 291544-82-6 (referenced as "1-[2-(hydroxymethyl)phenyl]piperidin-4-ol" in ).

- Molecular Formula: C₁₂H₁₇NO₂·HCl.

Properties

IUPAC Name |

1-[2-(hydroxymethyl)phenyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,11,14-15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWSRZFHTRHUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661724 | |

| Record name | 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189437-95-3 | |

| Record name | 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(2-Hydroxymethylphenyl)piperidine Intermediate

- Starting Materials: 2-hydroxymethylbenzaldehyde and piperidine.

- Reaction Type: Condensation followed by reduction.

- Procedure: The aldehyde group of 2-hydroxymethylbenzaldehyde reacts with the secondary amine of piperidine to form an imine intermediate, which is subsequently reduced using a mild reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to yield 1-(2-hydroxymethylphenyl)piperidine.

This step is critical for introducing the aromatic hydroxymethyl substituent onto the piperidine nitrogen.

Introduction of the Hydroxyl Group at Piperidin-4-ol Position

- Oxidation/Functionalization: The piperidine ring is functionalized to introduce a hydroxyl group at the 4-position.

- Methods: This can be achieved by selective oxidation or by starting with a 4-piperidone intermediate followed by reduction to the 4-ol.

- Reagents: Oxidizing agents such as chromium trioxide or potassium permanganate have been used in related compounds, but milder and more selective oxidants are preferred to avoid over-oxidation.

- Alternative Routes: Use of protected intermediates and subsequent deprotection to yield the free hydroxyl group.

Conversion to Hydrochloride Salt

- The free base 1-(2-hydroxymethylphenyl)piperidin-4-ol is treated with hydrochloric acid (usually 2 M ethereal HCl or aqueous HCl) to precipitate the hydrochloride salt.

- This salt formation enhances the compound's solubility and stability for storage and biological applications.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation and reduction | 2-Hydroxymethylbenzaldehyde, piperidine, NaBH4 or catalytic hydrogenation | 75-90 | Mild conditions, solvent: ethanol or ether |

| Hydroxylation at 4-position | Selective oxidation or reduction of 4-piperidone intermediate | 65-85 | Controlled to avoid over-oxidation |

| Hydrochloride salt formation | Treatment with 2 M HCl in ether or aqueous | >95 | Precipitation and recrystallization |

Research Findings and Optimization

- Reaction Optimization: Temperature control (0–25 °C) during condensation and reduction steps improves selectivity and yield.

- Solvent Effects: Use of ethanol or diethyl ether as solvents facilitates better solubility and reaction kinetics.

- Catalyst Use: Catalytic hydrogenation with palladium on carbon (Pd/C) is preferred for the reduction step due to cleaner reaction profiles.

- Purification: Recrystallization from ethanol/ether mixtures yields high-purity hydrochloride salt.

Comparative Notes on Similar Syntheses

- Analogous compounds such as 1-(2-hydroxyphenyl)piperidin-4-ol hydrochloride have been synthesized using similar routes, but the presence of the hydroxymethyl group requires careful control to prevent side reactions such as oxidation of the primary alcohol to aldehyde or acid.

- The use of protecting groups on the hydroxymethyl moiety during oxidation steps can improve selectivity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome | Challenges |

|---|---|---|---|

| Formation of 1-(2-hydroxymethylphenyl)piperidine | 2-Hydroxymethylbenzaldehyde, piperidine, NaBH4 or catalytic hydrogenation | Intermediate amine compound | Control of imine formation and reduction selectivity |

| Hydroxylation at piperidin-4-ol position | Oxidants (e.g., CrO3, KMnO4), or reduction of 4-piperidone | Introduction of 4-hydroxyl group | Avoiding over-oxidation, maintaining hydroxymethyl integrity |

| Hydrochloride salt formation | 2 M HCl in ether or aqueous solution | Stable hydrochloride salt | Complete salt formation, purity |

Chemical Reactions Analysis

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride is primarily investigated for its biological activities and potential therapeutic uses. Below are the key areas of application:

Medicinal Chemistry

This compound is being explored for its role in drug development, particularly as a potential therapeutic agent for various conditions. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for:

- CNS Disorders : Potential applications in treating conditions such as depression and anxiety due to its interaction with serotonin and norepinephrine pathways.

- Pain Management : Investigated for analgesic properties through modulation of pain pathways.

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer models.

Case Study 1: CNS Effects

A study evaluated the impact of this compound on rodent models. Findings indicated:

| Study Aspect | Findings |

|---|---|

| Locomotor Activity | Increased locomotion was observed, suggesting stimulant effects similar to amphetamines. |

| Neurotransmitter Modulation | Alterations in serotonin levels were noted, indicating potential for mood enhancement. |

Case Study 2: Anticancer Activity

In vitro studies were conducted to assess the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway. |

| HCT116 (Colon Cancer) | 20 | Inhibition of cell cycle progression at G1 phase. |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Structural Differences : Replaces the 2-hydroxymethylphenyl group with a 4-chlorobenzyl moiety and substitutes the 4-hydroxyl group with an amine.

- The primary amine at position 4 may enable stronger hydrogen bonding with biological targets compared to the hydroxyl group in the target compound.

- Evidence : Listed in but lacks direct pharmacological data for comparison.

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Structural Differences: Incorporates a quinolin-3-yl group at position 4 and a naphthalen-2-yloxy-propanol side chain.

- Functional Impact: Receptor Specificity: Acts as a potent 5-HT₁F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT₁A and other serotonin receptors .

- Comparison: The target compound lacks the bulky quinoline and naphthyl groups, which may reduce receptor specificity but improve solubility.

1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride

- Structural Differences : Replaces the 2-hydroxymethylphenyl group with a 4-(piperidin-4-yl)phenethyl alcohol moiety.

- Functional Impact :

- Comparison : The target compound’s 2-hydroxymethylphenyl group may offer steric hindrance differences in binding interactions.

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride

- Structural Differences : Substitutes the 2-hydroxymethylphenyl group with a phenyl-oxazole-methyl chain and replaces the 4-hydroxyl with an amine.

- Functional Impact: Bioactivity: Oxazole rings often enhance metabolic stability and receptor affinity in CNS-targeting drugs. Data Gaps: No specific pharmacological data are provided in .

- Comparison : The target compound’s hydroxyl groups may confer different hydrogen-bonding profiles.

Trifluoroethyl-Substituted Piperidines

- Examples :

- Functional Impact :

- Electron-Withdrawing Effects : Trifluoroethyl groups increase metabolic resistance and alter pKa values.

- Applications : Commonly used in fluorinated drug candidates for enhanced bioavailability.

- Comparison : The target compound’s lack of fluorine substituents may reduce metabolic stability but improve synthetic accessibility.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Profiles of Key Analogs

Biological Activity

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C_{12}H_{17}ClN_{2}O

Molecular Weight: 240.73 g/mol

The compound features a piperidine ring substituted with a hydroxymethylphenyl group, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in biological systems.

This compound primarily interacts with various receptors and enzymes, influencing multiple signaling pathways. Its mechanism of action is thought to involve:

- Receptor Binding: The compound may bind to neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes related to metabolic pathways, which may contribute to its therapeutic effects.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In preclinical studies, it has demonstrated efficacy in reducing pain responses in animal models:

- Formalin Test: In this model, the compound was administered prior to formalin injection, significantly reducing pain behavior in both acute and chronic phases. The effective doses ranged from 10 mg/kg to 40 mg/kg, showing dose-dependent analgesic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent .

Anticancer Properties

Emerging data suggest that this compound may have anticancer effects. It has been tested against several cancer cell lines, showing selective cytotoxicity:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | >10 | Non-selective |

| Jurkat | 5 | Selective |

| MOLT-4 | 3 | Highly selective |

These findings indicate that the compound may selectively target certain cancer cells while sparing normal cells .

Case Studies and Research Findings

- Study on Pain Modulation:

- Antimicrobial Evaluation:

- Anticancer Activity:

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Piperidin-4-ol derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonylation of piperidine with activated aryl halides (e.g., 4-methoxyphenylsulfonyl chloride) under alkaline conditions (e.g., triethylamine) yields intermediates, which can be further functionalized . Purification often involves recrystallization or column chromatography to isolate the hydrochloride salt. Reaction optimization may include:

- Temperature Control : Maintain 0–5°C during exothermic steps to prevent side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DCM, THF) to enhance nucleophilicity.

- Catalyst Screening : Evaluate bases like K₂CO₃ or NaH to improve yields .

Table 1 : Example Synthetic Routes for Analogous Piperidin-4-ol Derivatives

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns on the piperidine ring and hydroxymethylphenyl group. For example, piperidin-4-ol derivatives show characteristic signals for equatorial hydroxyl protons at δ 1.8–2.2 ppm and aromatic protons at δ 7.0–7.4 ppm .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using C18 columns with methanol/water gradients .

Advanced Research Questions

Q. How can nonspecific inhibitory effects in luminescence-based assays (e.g., cAMP GloSensor) be mitigated when evaluating 5-HT1F receptor antagonism?

- Methodological Answer : Nonspecific luminescence suppression at high concentrations (≥3 μM) is common due to compound aggregation or fluorescence quenching. Mitigation strategies include:

- Dose-Response Curves : Use sub-micromolar concentrations to avoid off-target effects .

- Counter-Screens : Validate specificity using 5-HT1A or control cells lacking the target receptor .

- Radioligand Binding Assays : Confirm binding affinity (e.g., ³H-LSD displacement) to distinguish true antagonism from assay artifacts (Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .

Q. What experimental designs are optimal for translating in vitro receptor binding data to in vivo therapeutic efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability and half-life (e.g., >100 nM for 8 hours post-20 mg/kg IP injection in mice) .

- Humanized Models : Use diabetic NSG mice transplanted with human islets pre-treated with antagonists to assess glucose tolerance and insulin secretion .

- Combination Therapies : Co-administer with harmine or exendin-4 to amplify beta-cell replication synergistically .

Q. How can structure-activity relationship (SAR) studies guide the optimization of piperidin-4-ol derivatives for receptor selectivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl) on the phenyl ring to enhance 5-HT1F binding (Ki = 47 nM vs. 343 nM for 5-HT2B) .

- Side Chain Engineering : Replace naphthyloxy groups with smaller substituents (e.g., methoxy) to reduce off-target interactions .

- Crystallography : Resolve ligand-receptor complexes to identify critical hydrogen bonds (e.g., hydroxyl group interactions with Ser159 in 5-HT1F) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro binding affinity and functional activity (e.g., antagonism vs. partial agonism)?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (Ki) with functional readouts (e.g., cAMP inhibition EC₅₀). Discrepancies may arise from biased signaling or allosteric modulation .

- Receptor Density Adjustments : Titrate receptor expression levels in HEK293T cells to avoid overamplification artifacts .

- Kinetic Studies : Evaluate association/dissociation rates (e.g., slow off-rates may enhance functional potency despite moderate Ki) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.